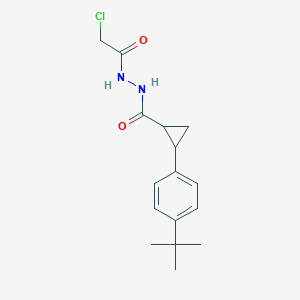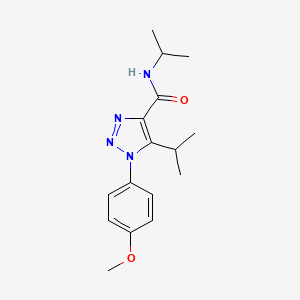
2-chloro-N-cyclopropyl-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-cyclopropyl-2-phenylacetamide is a chemical compound with the molecular formula C11H12ClNO and a molecular weight of 209.68 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12ClNO/c12-10(8-4-2-1-3-5-8)11(14)13-9-6-7-9/h1-5,9-10H,6-7H2,(H,13,14) . This indicates the presence of a cyclopropyl group attached to the nitrogen atom of the acetamide group, and a phenyl group attached to the alpha carbon of the acetamide group.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .Applications De Recherche Scientifique
Pharmacological Research : Chen (1969) discusses arylcycloalkylamines, a class of centrally-acting drugs, which includes compounds similar in structure to 2-chloro-N-cyclopropyl-2-phenylacetamide. This research provides insights into the neuropharmacologic properties of such compounds (Chen, 1969).
Bioactive Conformation Studies : Watanabe et al. (2010) explore the conformation of histamine H3 receptor antagonists, incorporating structural elements akin to this compound. Their research focuses on understanding the bioactive conformations of these compounds (Watanabe et al., 2010).
Electrochemical Studies : Pasciak et al. (2014) investigate the electrochemical reduction of related compounds, such as 2-chloro-N-phenylacetamides, which can inform the electrochemical properties and reactivities of this compound (Pasciak et al., 2014).
Synthesis of Fused Thiazolo[3,2-a]pyrimidinones : Janardhan et al. (2014) detail the synthesis of thiazolo[3,2-a]pyrimidinones using 2-chloro-N-phenylacetamide, which is structurally related to the compound . This study highlights synthetic applications in creating complex organic molecules (Janardhan et al., 2014).
Antimicrobial Research : Jayadevappa et al. (2012) synthesize and test the antimicrobial activity of N-phenylacetamide analogues, closely related to this compound, suggesting potential applications in battling microbial infections (Jayadevappa et al., 2012).
Metabolic Studies : Coleman et al. (1999) demonstrate the metabolism of alachlor, a compound structurally similar to this compound, in human liver microsomes. Such studies are crucial for understanding the metabolic pathways and potential toxicity of related compounds (Coleman et al., 1999).
Chemical Synthesis Methodologies : Yang et al. (2014) discuss the synthesis of tetrahydroisoquinoline-3-ones, employing methodologies that could potentially be applied to this compound. This study provides insights into advanced synthetic techniques (Yang et al., 2014).
Neurotransmitter Analogue Synthesis : Faler and Joullié (2007) explore the synthesis of substituted 2-phenylcyclopropylamines, a class of compounds similar to this compound. These analogues of neurotransmitters have potential applications in neuropsychiatric research (Faler & Joullié, 2007).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Propriétés
IUPAC Name |
2-chloro-N-cyclopropyl-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-10(8-4-2-1-3-5-8)11(14)13-9-6-7-9/h1-5,9-10H,6-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXIWIFEVYUKJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49676427 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2474603.png)
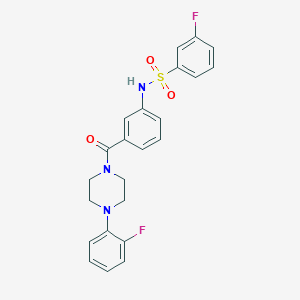
![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2474606.png)
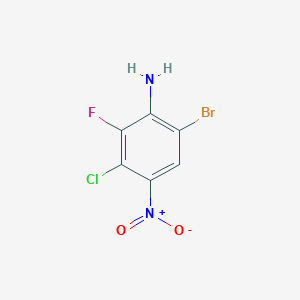
![(E)-2-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ethenesulfonamide](/img/structure/B2474611.png)
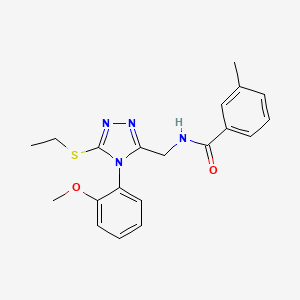
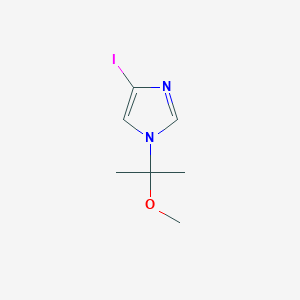
![4-cyano-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2474615.png)
![4-[(dimethylamino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2474616.png)
![4-benzyl-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2474617.png)

